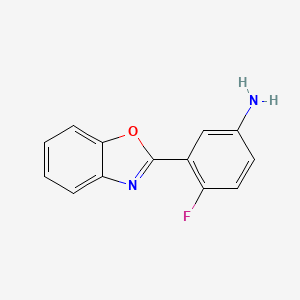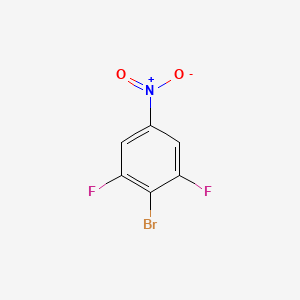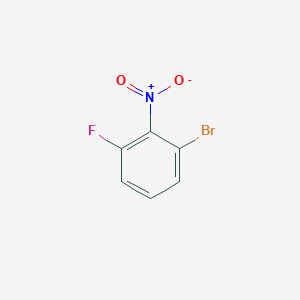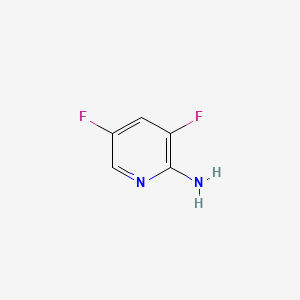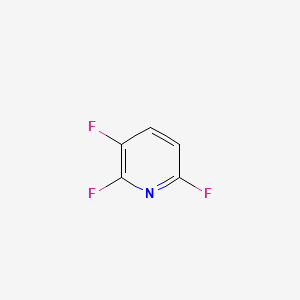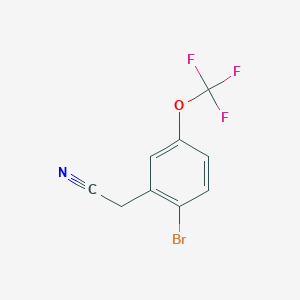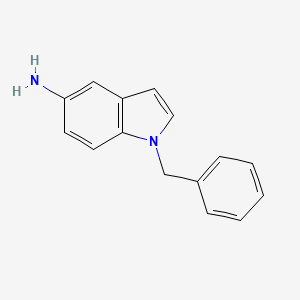
1-Bencil-1H-indol-5-ilamina
Descripción general
Descripción
1-Benzyl-1H-indol-5-ylamine is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in a variety of biological processes as well as in pharmaceutical chemistry due to their presence in many biologically active molecules.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and regioselective reactions. For instance, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to 1-Benzyl-1H-indol-5-ylamine, has been reported using Martius Yellow as a starting material. The key steps include iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation . Another related synthesis involves the thermal Fischer indolization of hydrazones, followed by aromatization and substitution reactions to produce various indole derivatives . These methods highlight the complexity and versatility of indole synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole core can significantly affect the compound's properties and reactivity. For example, the X-ray structure analysis of 1,3,5-tris(dimethylamino)benzene, a compound related to the indole structure, shows planar arene rings with puckering of the amino substituents due to steric interactions . This kind of structural information is crucial for understanding the reactivity and potential interactions of indole derivatives like 1-Benzyl-1H-indol-5-ylamine.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including metalation, which is a process where a hydrogen atom is replaced by a metal atom. For example, 1,3,5-tris(dimethylamino)benzene can be metalated with n-butyl-lithium to produce an aryl-lithium compound, which can then be used to synthesize other compounds like phosphane and silane derivatives . These reactions are important for further functionalization of the indole core and the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 1-Benzyl-1H-indol-5-ylamine are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of amino groups can increase the basicity of the compound, which may be relevant for its biological activity. Spectroscopic techniques such as 1H NMR, 13C NMR, FAB Mass, and FT-IR are commonly used to identify and characterize these compounds . These techniques provide detailed information about the molecular structure, which is essential for understanding the compound's properties and potential applications.
Aplicaciones Científicas De Investigación
1-Bencil-1H-indol-5-ilamina: Un análisis exhaustivo de las aplicaciones de la investigación científica
Potencial farmacológico: this compound, también conocida como 5-indolilmetil-1-bencilamina o 5-IAIB, es un derivado del indol, conocido por sus diversas actividades biológicas. Los derivados del indol se han estudiado para diversas actividades farmacológicas como antiviral, antiinflamatorio, anticancerígeno, anti-VIH, antioxidante, antimicrobiano, antituberculoso, antidiabético, antimalárico y anticolinesterasa .
Síntesis de colorantes azoicos: Los derivados del indol se han utilizado como materiales de partida para la síntesis de nuevos colorantes azoicos. Los colorantes azoicos tienen aplicaciones en la coloración de textiles, cuero y productos alimenticios. El proceso implica convertir this compound en sal de diazonio, que luego se acopla con diferentes agentes para producir varios colorantes .
Catálisis: Los compuestos de indol pueden actuar como catalizadores en reacciones químicas. Por ejemplo, pueden catalizar la ciclación reductora de o -fenilendiaminas con CO2 en presencia de trietoxisilano para sintetizar benzimidazoles, benzoxazoles y benzotiazoles funcionalizados .
Ciencia de los materiales: En ciencia de los materiales, los derivados del indol se pueden incorporar en marcos metal-orgánicos (MOF), que se utilizan por su capacidad única de sufrir transiciones estructurales reversibles en respuesta a la adsorción de invitados. Esta propiedad es particularmente útil en aplicaciones como el almacenamiento y la separación de gases .
Investigación biológica: En la investigación biológica, los derivados del indol como la this compound se pueden utilizar para estudiar las hormonas vegetales y sus vías. El ácido indol-3-acético (IAA), una hormona vegetal producida por la degradación del triptófano en plantas superiores, es uno de esos derivados que se ha estudiado ampliamente .
Neurociencia: Los derivados del indol también se exploran en neurociencia por sus posibles efectos en el sistema nervioso central. Pueden jugar un papel en el desarrollo de tratamientos para enfermedades neurodegenerativas o trastornos psiquiátricos.
Desarrollo de fármacos: Las diversas actividades biológicas de los derivados del indol los convierten en andamios valiosos en el desarrollo de fármacos. Se pueden modificar para mejorar sus propiedades farmacológicas o reducir los efectos secundarios.
Ciencia ambiental: Los derivados del indol se pueden utilizar en la ciencia ambiental para desarrollar sensores o indicadores para varios contaminantes ambientales debido a su reactividad química y su capacidad para formar complejos con metales.
Una breve revisión del potencial biológico de los derivados del indol ARTÍCULO RETRACTADO: Síntesis y caracterización de nuevos … - Springer Journal of Materials Chemistry A - RSC Publishing Síntesis de indol - Portal de química orgánica
Direcciones Futuras
Indoles are considered interesting heterocyclic compounds due to their wide range of biological activities . Therefore, the development of new methodologies for the construction of this ever-relevant heteroaromatic ring continues to attract attention . The synthesis of new indole derivatives using 1H-indol-5-ylamine as a starting material represents a promising direction for future research .
Mecanismo De Acción
- The primary targets of 1-Benzyl-1H-indol-5-ylamine are not explicitly mentioned in the available literature. However, we know that indole derivatives, including this compound, interact with various receptors due to their aromatic nature and structural similarity to tryptophan and other biologically active molecules .
Target of Action
Biochemical Pathways
Propiedades
IUPAC Name |
1-benzylindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDNPZLYDODKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383269 | |
| Record name | 1-Benzyl-1H-indol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26807-73-8 | |
| Record name | 1-(Phenylmethyl)-1H-indol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26807-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1H-indol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1273199.png)

